2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)acetohydrazide
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves multiple steps, typically starting with the preparation of the pyrazole rings. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The subsequent steps involve the introduction of bromine and fluorine atoms, as well as the formation of the hydrazide linkage under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation, forming corresponding ketones or carboxylic acids.
Reduction: The hydrazide linkage can be reduced to form amines.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydrazide linkage contribute to its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID
- 3(5)-SUBSTITUTED PYRAZOLES
- 4-HALOGENO-3,5-DIMETHYL-1H PYRAZOLE-1-CARBODITHIOATES Compared to these compounds, 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE is unique due to the presence of both bromine and fluorine atoms, as well as the hydrazide linkage, which confer distinct chemical properties and potential applications.
Properties
Molecular Formula |
C13H16BrFN6O |
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Molecular Weight |
371.21 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H16BrFN6O/c1-7-10(13(15)20(4)18-7)5-16-17-11(22)6-21-9(3)12(14)8(2)19-21/h5H,6H2,1-4H3,(H,17,22)/b16-5+ |
InChI Key |
GZMNLPHDXAQSBR-FZSIALSZSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=C(N(N=C2C)C)F)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=C(N(N=C2C)C)F)C)Br |
Origin of Product |
United States |
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